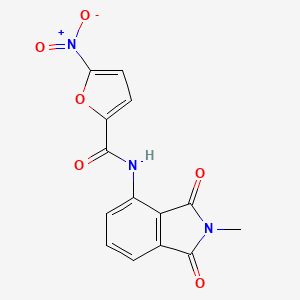

![molecular formula C14H18ClN3S B2726965 4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine CAS No. 731827-05-7](/img/structure/B2726965.png)

4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C15H20ClN3S . It has a molecular weight of 309.864 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H20ClN3S . The presence of chlorine, sulfur, and nitrogen in the structure indicates that this compound might have interesting chemical properties.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight is 309.864 , and the molecular formula is C15H20ClN3S .Aplicaciones Científicas De Investigación

Structural and Electronic Analysis

The exploration of pyrimidine derivatives, especially those incorporating thiophene groups, underscores a significant interest in their structural and electronic properties. In a study comparing DFT/TDDFT (Density Functional Theory/Time-Dependent DFT) and experimental findings, the structural parameters of thiopyrimidine derivatives were examined. The research demonstrated that these compounds exhibit promising applications in medicine and nonlinear optics (NLO) due to their distinct structural parameters and electronic properties. Vibrational analysis, natural bonding orbital (NBO) analysis, and assessments of molecular electronic potential (MEP) highlighted their potential NLO character, suggesting their suitability for high-tech optoelectronic applications (Hussain et al., 2020).

Radioprotective and Antitumor Activities

A variety of thieno[2,3-d]pyrimidine derivatives, including those incorporating amino acids and imidazoles, have been synthesized to assess their radioprotective and antitumor activities. The initial compound, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, reacted with various reagents to produce novel compounds. These derivatives exhibited promising radioprotective and antitumor properties, indicating their potential as therapeutic agents (Alqasoumi et al., 2009).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial and anti-inflammatory properties. By incorporating different groups into the thieno[2,3-d]pyrimidine ring, researchers have enhanced the compound's antibacterial, antifungal, and anti-inflammatory activities. This has led to the development of new series of these compounds, which have shown significant activity against various microbial strains and inflammation, underscoring their therapeutic potential (Tolba et al., 2018).

Heterocyclic Synthesis for Antimicrobial Activities

In the realm of heterocyclic chemistry, the use of thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives has been explored for their antimicrobial activities. Synthesis strategies involving ethyl nicotinate and various reagents have led to novel compounds. These synthesized derivatives underwent in vitro testing for their antimicrobial properties, showcasing the potential of thieno[2,3-d]pyrimidine compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Safety and Hazards

Mecanismo De Acción

“4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities and are a key part of many major biochemical processes important to life, including the encoding of genetic information in DNA and RNA .

The compound also contains a thieno[2,3-d] moiety, which is a sulfur-containing heterocycle. Thieno[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects .

The piperidinyl group in the compound is a type of amine, which often contributes to the bioactivity of pharmaceuticals, potentially affecting the central nervous system .

Propiedades

IUPAC Name |

4-chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGUYIWHZCFXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(=N2)CN3CCCCC3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2726897.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)

![methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2726900.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene](/img/structure/B2726901.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2726903.png)